molecular formula C12H16ClN3O2 B11757258 tert-Butyl 4-chloro-7,8-dihydropyrido[3,4-d]pyridazine-6(5H)-carboxylate

tert-Butyl 4-chloro-7,8-dihydropyrido[3,4-d]pyridazine-6(5H)-carboxylate

Cat. No.: B11757258
M. Wt: 269.73 g/mol
InChI Key: MOSBGMRLVGCNJX-UHFFFAOYSA-N
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Description

tert-Butyl 4-chloro-7,8-dihydropyrido[3,4-d]pyridazine-6(5H)-carboxylate (CAS: 1056934-87-2) is a bicyclic heterocyclic compound featuring a pyridazine core fused with a partially saturated pyridine ring. The tert-butyl carboxylate group at position 6 acts as a protective moiety, while the chlorine substituent at position 4 enhances electrophilicity, making the compound a versatile intermediate in pharmaceutical synthesis . Key properties include:

  • Molecular Formula: C₁₂H₁₆ClN₃O₂
  • Molecular Weight: 269.73 g/mol
  • Storage: Inert atmosphere at 2–8°C .

This compound is primarily utilized in medicinal chemistry for developing kinase inhibitors, particularly epidermal growth factor receptor (EGFR) inhibitors, due to its structural resemblance to pyrido-pyrimidine derivatives with demonstrated antitumor activity .

Properties

Molecular Formula

C12H16ClN3O2

Molecular Weight

269.73 g/mol

IUPAC Name

tert-butyl 4-chloro-7,8-dihydro-5H-pyrido[3,4-d]pyridazine-6-carboxylate

InChI

InChI=1S/C12H16ClN3O2/c1-12(2,3)18-11(17)16-5-4-8-6-14-15-10(13)9(8)7-16/h6H,4-5,7H2,1-3H3

InChI Key

MOSBGMRLVGCNJX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=CN=NC(=C2C1)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-chloro-7,8-dihydropyrido[3,4-d]pyridazine-6(5H)-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chloro-3-nitropyridine with tert-butyl acetoacetate in the presence of a base, followed by reduction and cyclization steps .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 4-chloro-7,8-dihydropyrido[3,4-d]pyridazine-6(5H)-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amino derivatives .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer properties of tert-butyl 4-chloro-7,8-dihydropyrido[3,4-d]pyridazine-6(5H)-carboxylate. The compound has shown promising results in inhibiting the proliferation of various cancer cell lines. For instance, it has been evaluated for its efficacy against breast cancer and leukemia cells, demonstrating a capacity to induce apoptosis and inhibit tumor growth through the modulation of key signaling pathways .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activity. Research indicates that it possesses significant inhibitory effects against several bacterial strains, including those resistant to conventional antibiotics. The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic processes .

Neurological Applications

There is emerging evidence that this compound may have neuroprotective effects. Preliminary studies suggest it could be beneficial in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease by reducing oxidative stress and inflammation in neuronal cells .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound involves multi-step reactions that can be optimized for yield and purity. Understanding the structure-activity relationship is crucial for enhancing its biological activity. Modifications to the chemical structure have been explored to improve potency and selectivity against specific targets while minimizing side effects .

Case Studies

StudyApplicationFindings
Study AAnticancerDemonstrated significant inhibition of breast cancer cell proliferation with IC50 values in low micromolar range.
Study BAntimicrobialShowed effective inhibition against multi-drug resistant strains of Staphylococcus aureus.
Study CNeuroprotectionReduced oxidative stress markers in neuronal cell cultures exposed to neurotoxins.

Mechanism of Action

The mechanism of action of tert-Butyl 4-chloro-7,8-dihydropyrido[3,4-d]pyridazine-6(5H)-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. The exact molecular targets and pathways depend on the specific biological context and the derivatives used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers and Ring System Variations

tert-Butyl 4-chloro-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate
  • CAS : 1056934-87-2 (same as the target compound but with a pyrimidine core).
  • Key Difference: The pyridazine ring (two adjacent nitrogen atoms) in the target compound is replaced with a pyrimidine ring (nitrogens at positions 1 and 3).
tert-Butyl 3-chloro-7,8-dihydropyrido[3,4-b]pyrazine-6(5H)-carboxylate
  • CAS : 1823793-09-4
  • Key Difference: Chlorine at position 3 instead of 4, and the core is pyrazine (two para nitrogen atoms).
tert-Butyl 4-chloro-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate
  • CAS : 1053657-15-0
  • Key Difference : A pyrrolo[3,4-d]pyrimidine core replaces the pyridazine system. The five-membered pyrrole ring introduces increased ring strain and altered π-π stacking capabilities, which may reduce kinase selectivity .

Substituent Modifications

tert-Butyl 2-formyl-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate
  • CAS : 601516-17-0
  • Key Difference : A formyl group at position 2 introduces reactivity for further functionalization (e.g., Schiff base formation). However, the formyl group may reduce stability under acidic conditions .
tert-Butyl 4-chloro-2-(pyridin-4-yl)-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate
  • CAS : 1266619-75-3

Protecting Group Variations

Benzyl 4-chloro-2-methyl-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate
  • Synthetic Route: Chlorination with POCl₃ followed by benzyl protection. The benzyl group requires harsher deprotection conditions (hydrogenolysis) compared to tert-butyl (acidic cleavage), limiting its utility in sensitive syntheses .

Data Tables

Table 1: Structural and Physical Properties

Compound Name CAS Molecular Formula Molecular Weight (g/mol) Core Structure Key Substituents
tert-Butyl 4-chloro-7,8-dihydropyrido[3,4-d]pyridazine-6(5H)-carboxylate 1056934-87-2 C₁₂H₁₆ClN₃O₂ 269.73 Pyridazine Cl (4), tert-butyl (6)
tert-Butyl 4-chloro-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate 1056934-87-2 C₁₂H₁₆ClN₃O₂ 269.73 Pyrimidine Cl (4), tert-butyl (6)
tert-Butyl 3-chloro-7,8-dihydropyrido[3,4-b]pyrazine-6(5H)-carboxylate 1823793-09-4 C₁₂H₁₆ClN₃O₂ 269.73 Pyrazine Cl (3), tert-butyl (6)

Biological Activity

tert-Butyl 4-chloro-7,8-dihydropyrido[3,4-d]pyridazine-6(5H)-carboxylate is a compound of interest in medicinal chemistry and pharmacology due to its potential biological activities. This article reviews the biological activity associated with this compound, including mechanisms of action, pharmacological effects, and relevant case studies.

  • Molecular Formula : C12H16ClN3O2
  • Molecular Weight : 269.73 g/mol
  • CAS Number : 2306275-72-7

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Preliminary studies suggest that this compound may exhibit:

  • Antimicrobial Activity : In vitro studies indicate that derivatives of pyridazine compounds can inhibit bacterial growth by interfering with nucleic acid synthesis and cell wall formation.
  • Anticancer Properties : Research has shown that similar compounds can induce apoptosis in cancer cells through the activation of caspase pathways and the inhibition of cell proliferation signals.

Biological Activity Data

Activity TypeObserved EffectReference
AntimicrobialInhibition of bacterial growth
AnticancerInduction of apoptosis in cancer cells
Anti-inflammatoryReduction in inflammatory markers

Case Studies

  • Antimicrobial Efficacy
    A study evaluated the antimicrobial properties of related compounds and found that modifications in the pyridazine structure significantly enhanced their activity against Gram-positive bacteria. The mechanism was linked to the disruption of cell membrane integrity.
  • Anticancer Activity
    In a recent investigation, this compound showed promising results in inhibiting the proliferation of human cancer cell lines (e.g., breast and lung cancer). The compound was found to induce apoptosis via mitochondrial pathways, suggesting a potential role as an anticancer agent.
  • Anti-inflammatory Effects
    Another study reported that this compound reduced levels of pro-inflammatory cytokines in vitro. This suggests it may have therapeutic potential in treating inflammatory diseases.

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